molecular formula C9H16O3 B8594781 Methyl 3-(allyloxy)-2,2-dimethylpropanoate

Methyl 3-(allyloxy)-2,2-dimethylpropanoate

Cat. No.: B8594781
M. Wt: 172.22 g/mol
InChI Key: GTMFZGSYLCHDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(allyloxy)-2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 2,2-dimethyl-3-prop-2-enoxypropanoate

InChI

InChI=1S/C9H16O3/c1-5-6-12-7-9(2,3)8(10)11-4/h5H,1,6-7H2,2-4H3

InChI Key

GTMFZGSYLCHDDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC=C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of methyl 3-hydroxy-2,2-dimethylpropanoate (5.59 g, 1 eq.) and DMF (42 ml) at 0° C. was slowly added NaH (60% in mineral oil, 1.69 g, 1 eq.). After 30 min, 3-bromoprop-1-ene (5.12 g, 1 eq.) was added. The reaction mixture was warmed to room temperature and stirred overnight. Water was carefully added. The resulting mixture was extracted with EtOAc, dried over MgSO4 and concentrated to yield a light-yellow oil to be used in the next step without purification.
Quantity
5.59 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
1.69 g
Type
reactant
Reaction Step Two
Quantity
5.12 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.